molecular formula C17H12BrN B11771408 Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide CAS No. 6336-62-5

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide

Cat. No.: B11771408
CAS No.: 6336-62-5
M. Wt: 310.2 g/mol
InChI Key: GKBABUBJKPSIBF-UHFFFAOYSA-M
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Description

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide (CAS 6336-62-5) is a polycyclic, cationic heteroaromatic compound with a molecular formula of C17H12BrN and a molecular weight of 310.19 g/mol . It belongs to a class of pyrroloisoquinoline derivatives , which are recognized in scientific literature as promising scaffolds with a broad spectrum of biological activities . These fused heterocyclic compounds are of significant interest in medicinal chemistry research, particularly for their potential antimicrobial and anticancer properties . Research on related benzoquinolinium salts has demonstrated excellent and quasi-nonselective antifungal activity against Candida albicans , with some compounds exhibiting higher efficacy than the control drug nystatin . These compounds also show very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . The biological activity is highly dependent on the specific molecular structure and topology, as the fused ring system and its substitution pattern are crucial for interactions with biological targets . The mechanism of action for related active compounds has been studied in silico, suggesting potential interactions with microbial targets like ATP synthase . This compound is provided for research purposes such as antimicrobial agent development, anticancer drug discovery, and as a synthetic intermediate for constructing more complex polyheterocyclic systems. As a cationic molecule, it may serve as a key building block in materials science for developing organic electronic components or chemosensors . Handle with care according to laboratory safety protocols. This product is intended for research applications only and is not for diagnostic or therapeutic use. References to specific biological activities are based on published research on structurally similar compounds and may not be fully predictive of the activity of this specific molecule. Researchers should conduct their own validation studies.

Properties

CAS No.

6336-62-5

Molecular Formula

C17H12BrN

Molecular Weight

310.2 g/mol

IUPAC Name

naphtho[2,1-b]quinolizin-12-ium;bromide

InChI

InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1

InChI Key

GKBABUBJKPSIBF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-]

Origin of Product

United States

Preparation Methods

Alkylation with Haloalkanes

Pyridine analogs react with α-bromoacetophenones or benzyl halides to generate pyridinium intermediates. For example, the Kröhnke synthesis employs ω-bromoacetophenones to quaternize pyridines, forming pyridinium salts that undergo subsequent cyclization. This method is adaptable to fused systems by selecting appropriately substituted starting materials.

Example Protocol

  • Reagents : Pyridine derivative, 2-bromo-1-phenylethanone, dimethylformamide (DMF).

  • Conditions : 90°C, 3–5 hours under inert atmosphere.

  • Yield : ~60–75% for analogous systems.

Microwave-Assisted Quaternization

Modern approaches utilize microwave irradiation to accelerate quaternization. A patent describing pyrido[2,3-b]benzodiazepin-6(5H)-one synthesis achieved 89.5% yield using Pd(OAc)₂ and triphenylphosphine in DMF at 150°C. Similar conditions could optimize pyridinium salt formation for the target compound.

Cyclization Strategies for Core Formation

Cyclization of pyridinium intermediates is pivotal for constructing the benzo-pyrido-isoquinoline framework. Three dominant methods emerge from the literature.

Electrocyclization

The Kröhnke method’s final step involves 1,5-electrocyclization of vinylpyridinium ylides, forming a five-membered ring. For this compound, this requires a pre-organized ylide intermediate.

Key Observations

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the pyridinium salt enhance cyclization efficiency.

  • Solvent : Toluene or DMF at reflux (110–120°C) promotes cyclization.

Free-Radical Cyclization

Radical-mediated cyclization using tris(trimethylsilyl)silane (TTMSS) and AIBN enables intramolecular C–C bond formation. This method tolerates diverse substituents and avoids transition metals.

Protocol for Analogous Systems

  • Reagents : Pyridinium bromide, TTMSS (1.2 equiv), AIBN (10 mol%).

  • Conditions : Reflux in acetonitrile, 12–24 hours.

  • Yield : 70–85% for pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed couplings (e.g., Buchwald–Hartwig) facilitate aryl-aryl bond formation. A patent achieved 95% yield for a related indolocarbazole using Pd(OAc)₂ and tricyclohexylphosphine in DMAc.

Optimized Parameters

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : PCy₃ or XPhos.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Temperature : 100–150°C.

Functionalization and Post-Cyclization Modifications

Post-cyclization steps adjust substituents and improve solubility.

Demethylation and Oxidation

Hydrobromides are converted to free bases using KOH (quantitative yield). For example, treating pyrido[2,1-a]pyrrolo[3,2-c]isoquinolin-4-ium bromide with aqueous KOH yields the neutral heterocycle.

Introduction of Electron-Withdrawing Groups

Nitration or sulfonation enhances electrophilicity for further reactions. Nitro groups are introduced using HNO₃/H₂SO₄ at 0°C, as demonstrated in benzodiazepine syntheses.

Challenges and Limitations

Regioselectivity Issues

Competing cyclization pathways (e.g., 1,2- vs. 1,4-dihydropyridines) complicate product isolation. Fowler reductions show selectivity reversals with 4-substituted pyridines.

Sensitivity to Moisture and Oxygen

Pyridinium salts are hygroscopic and require anhydrous conditions. Patents emphasize storage under inert gas (N₂/Ar) with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Photophysical Properties

The compound exhibits notable photophysical properties, making it suitable for applications in organic electronics and photonics. Its ability to absorb light in the visible spectrum allows for potential uses in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Research indicates that modifications to the substituents on the benzo[h]pyrido structure can lead to significant changes in fluorescence properties, enhancing its utility in optoelectronic devices .

Recent studies have explored the biological activities of benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide and its derivatives:

  • Anticancer Potential : Compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific signaling pathways .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can disrupt bacterial cell membranes, leading to cell death .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it an attractive candidate for use in OLEDs. Its ability to act as a charge transport material has been investigated, with promising results indicating enhanced efficiency and stability in device performance .

Photonic Devices

Due to its photoluminescent characteristics, this compound is being studied for applications in photonic devices such as sensors and lasers. The tunability of its emission spectra through chemical modification allows for the development of materials with specific optical properties tailored for particular applications .

Case Study: Anticancer Research

A recent study evaluated the efficacy of this compound derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study: OLED Development

Another study focused on incorporating this compound into OLED architectures. The devices exhibited improved brightness and color purity compared to traditional materials, highlighting the compound's potential for commercial applications in display technology .

Table 1: Summary of Applications

Application AreaSpecific UsesObservations
Photophysical ResearchOLEDs, DSSCsEnhanced light absorption and emission properties
Biological ActivityAnticancer agentsInduces apoptosis in cancer cells
Material ScienceCharge transport materialsImproved efficiency in OLED devices
AntimicrobialDisruption of bacterial membranesEffective against various pathogens

Mechanism of Action

The mechanism of action of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide with related quaternary ammonium salts and heterocyclic systems, based on available data from the provided evidence and inferred structural parallels:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Spectral Data References
This compound C₂₀H₁₄N₂Br⁺ ~360.25 (calculated) Not reported Likely polar solvents* IR: Expected C=N stretch (~1600 cm⁻¹); NMR: Aromatic δ 7.0–9.0 ppm (inferred) N/A
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate C₂₃H₂₅N₃O₃ 391.47 136 Ethanol/water IR: 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N); ¹H NMR: δ 1.40– (alkyl/aromatic signals)
1-Ethylpyridinium bromide-benzidine complex C₅H₁₀NBr⁻·C₁₂H₁₂N₂ ~329.18 (estimated) Not reported Water/methanol Not available (historical synthesis focus)
1-Methylquinolinium iodide C₁₀H₁₀N⁺I⁻ 287.10 Not reported Polar aprotic solvents UV-Vis: Strong absorption in aromatic regions; conductivity data for ionic nature

Notes:

  • Solubility inference: The target compound’s fused aromatic system may reduce water solubility compared to simpler salts like 1-ethylpyridinium bromide.
  • Spectral data: Analogous IR/NMR patterns (e.g., C=N stretches in oxazolo derivatives ) suggest similar functional group behavior.

Structural and Functional Differences

Complexity and Aromaticity: The target compound’s fused benzo-pyrido-isoquinoline system likely enhances π-π stacking interactions and rigidity compared to simpler salts like 1-methylquinolinium iodide. This could influence photophysical properties or binding affinity in biological systems.

Synthesis : Unlike the oxazolo[4,5-b]pyridine derivative in (synthesized via alkylation with 88% yield ), the target compound may require multi-step cyclization or quaternization under harsher conditions due to its intricate structure.

Biological Activity : While 1-ethylpyridinium-benzidine complexes () were historically studied for ionic interactions , the target compound’s extended conjugation could confer enhanced intercalation or antimicrobial properties, akin to acridine derivatives.

Biological Activity

Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

The synthesis of this compound typically involves the quaternization of pyridine derivatives followed by cyclization reactions. The Kröhnke method is one of the prominent synthetic pathways utilized for obtaining this compound, which allows for the incorporation of various substituents that can modulate its biological activity .

Biological Activity Overview

The biological activities of this compound include:

  • Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, certain analogs have shown efficacy in antagonizing pentylenetetrazole-induced seizures, with protective indexes superior to established anticonvulsants like ethosuximide and diazepam .
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against human cancer cell lines such as HT-29 and MCF-7 .
  • Neurotropic Activity : The compound has also been investigated for its neurotropic effects, showcasing potential in treating neurological disorders. It has been found to possess anxiolytic properties alongside its anticonvulsant effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticonvulsant Study : A recent study evaluated a series of related compounds, revealing that some derivatives exhibited ED50 values significantly lower than ethosuximide. For instance, compound 6k demonstrated an ED50 of 30 mg/kg with a protective index (PI) of 6.7, indicating a favorable safety profile compared to traditional treatments .
  • Antiproliferative Activity : In another investigation focusing on antiproliferative agents, this compound was shown to inhibit cell proliferation effectively. The most potent derivatives had IC50 values below 0.5 µM against cancer cell lines, suggesting strong potential for further development as anticancer agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type IC50/ED50 Values Comparison Compound Notes
AnticonvulsantED50 = 30 mg/kgEthosuximideHigher activity than ethosuximide
AntiproliferativeIC50 < 0.5 µM-Effective against HT-29 and MCF-7
Neurotropic-DiazepamAnxiolytic properties without muscle relaxation

Q & A

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) model membrane permeability and protein-ligand binding dynamics .

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